molecular formula C27H29N5O3S2 B11623047 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11623047
M. Wt: 535.7 g/mol
InChI Key: QSVXEOWYUWXXPD-JCMHNJIXSA-N
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Description

“3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of an appropriate thiourea derivative with a haloketone under basic conditions.

    Piperazine Derivative Formation: The piperazine moiety can be introduced through nucleophilic substitution reactions involving a suitable piperazine derivative and a halogenated aromatic compound.

    Pyridopyrimidine Core Construction: This can be synthesized via cyclization reactions involving pyridine and pyrimidine precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and piperazine moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, such compounds may be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.

Medicine

Potential medicinal applications include the development of new drugs for the treatment of various diseases, such as cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in the treatment of diabetes.

    Piperazine Derivatives: Commonly used in the development of antipsychotic and antiemetic drugs.

    Pyridopyrimidines: Investigated for their potential as anticancer agents.

Uniqueness

The uniqueness of “3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its combination of multiple pharmacophores within a single molecule, which may confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-17(2)32-26(34)22(37-27(32)36)15-21-24(28-23-10-5-18(3)16-31(23)25(21)33)30-13-11-29(12-14-30)19-6-8-20(35-4)9-7-19/h5-10,15-17H,11-14H2,1-4H3/b22-15-

InChI Key

QSVXEOWYUWXXPD-JCMHNJIXSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC)C=C1

Origin of Product

United States

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